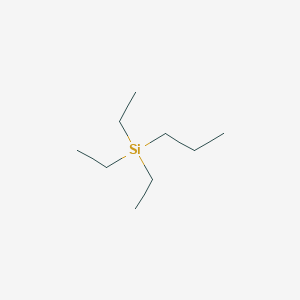

Silane, triethyl propyl

Description

Evolution of Organosilane Chemistry: From Fundamental Discoveries to Contemporary Research Paradigms

The journey of organosilane chemistry began in 1863 when Charles Friedel and James Crafts synthesized the first organosilicon compound, tetraethylsilane. wikipedia.orgzmsilane.comtum.de This seminal discovery laid the groundwork for a field that would see exponential growth. A significant leap forward came in the early 20th century through the pioneering work of Frederic S. Kipping, who extensively utilized Grignard reagents for the synthesis of alkyl and aryl silanes and was the first to prepare silicone polymers. wikipedia.orgchemicalbook.com His contributions were so fundamental that he is often considered the father of organosilicon chemistry.

The mid-20th century witnessed another revolutionary development with the advent of the "direct process" (also known as the Müller-Rochow process) in the 1940s. acs.org This industrial method for the synthesis of organochlorosilanes made these compounds readily available, paving the way for the large-scale production of silicones and other organosilane-based materials. acs.org

Contemporary research in organosilane chemistry is characterized by its focus on developing highly selective and efficient synthetic methodologies. organic-chemistry.org This includes the advancement of catalytic processes like hydrosilylation, which allows for the precise addition of Si-H bonds across unsaturated organic molecules. wikipedia.org Modern research also explores the synthesis and application of complex organosilane architectures, such as silsesquioxanes, and their use in materials science, catalysis, and medicine.

Scope and Research Focus of the Scholarly Review

This scholarly review focuses exclusively on the chemical compound "Silane, triethyl propyl" (Triethylpropylsilane). The scope is strictly limited to the scientific and technical aspects of this compound as defined by the provided outline. The review will delve into the fundamental properties of triethylpropylsilane, including its physicochemical characteristics and spectroscopic data. It will also explore its synthesis and role in advanced chemical research, particularly in the context of catalysis and organic synthesis. The discussion will be supported by detailed research findings and data presented in interactive tables.

Detailed Research Findings on Triethylpropylsilane

Physicochemical Properties

The physicochemical properties of a compound are fundamental to understanding its behavior and potential applications. For triethylpropylsilane, these properties dictate its handling, reactivity, and interaction with other substances.

| Property | Value |

| Molecular Formula | C9H22Si |

| Molecular Weight | 158.36 g/mol |

| Boiling Point | Not available |

| Density | Not available |

| Refractive Index | Not available |

Note: Specific, experimentally verified data for the boiling point, density, and refractive index of triethylpropylsilane were not available in the public domain at the time of this review.

Spectroscopic Data

Spectroscopic techniques are crucial for the structural elucidation and characterization of chemical compounds. The following sections detail the expected spectroscopic data for triethylpropylsilane based on its known structure.

Proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy provides information about the different types of hydrogen atoms in a molecule and their chemical environment. For triethylpropylsilane, one would expect to see signals corresponding to the ethyl and propyl groups attached to the silicon atom. The integration of these signals would correspond to the number of protons in each group, and the splitting patterns would reveal the neighboring protons.

| Protons | Expected Chemical Shift (ppm) | Expected Splitting Pattern |

| -Si-CH₂-CH₃ (ethyl) | ~0.5-1.0 | Quartet |

| -Si-CH₂-CH₃ (ethyl) | ~0.9-1.2 | Triplet |

| -Si-CH₂-CH₂-CH₃ (propyl) | ~0.5-1.0 | Triplet |

| -Si-CH₂-CH₂-CH₃ (propyl) | ~1.2-1.6 | Sextet |

| -Si-CH₂-CH₂-CH₃ (propyl) | ~0.8-1.1 | Triplet |

Note: These are predicted values based on general principles of NMR spectroscopy. Actual experimental data was not found.

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) spectroscopy provides information about the carbon skeleton of a molecule. For triethylpropylsilane, distinct signals would be expected for each unique carbon atom in the ethyl and propyl chains.

| Carbon | Expected Chemical Shift (ppm) |

| -Si-C H₂-CH₃ (ethyl) | ~5-15 |

| -Si-CH₂-C H₃ (ethyl) | ~5-15 |

| -Si-C H₂-CH₂-CH₃ (propyl) | ~10-20 |

| -Si-CH₂-C H₂-CH₃ (propyl) | ~15-25 |

| -Si-CH₂-CH₂-C H₃ (propyl) | ~10-20 |

Note: These are predicted values based on general principles of NMR spectroscopy. Actual experimental data was not found.

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound, as well as to gain structural information from its fragmentation pattern. A doctoral thesis from the Technische Universität München reported the mass spectrometry of deuterated triethylpropylsilane, indicating that such analyses are feasible and informative. tum.de For the non-deuterated compound, the molecular ion peak ([M]⁺) would be expected at an m/z corresponding to its molecular weight.

| Fragment | Expected m/z |

| [CH₃CH₂]₃SiCH₂CH₂CH₃⁺ | 158 |

| [(CH₃CH₂)₂SiCH₂CH₂CH₃]⁺ | 129 |

| [(CH₃CH₂)₃Si]⁺ | 115 |

Note: The fragmentation pattern is a prediction based on common fragmentation pathways for alkylsilanes. Specific experimental data for the non-deuterated compound was not found.

Gas chromatography is a technique used to separate and analyze volatile compounds. The retention time of a compound in a GC analysis is a characteristic property under specific conditions (e.g., column type, temperature program, carrier gas flow rate). While GC is a suitable method for analyzing triethylpropylsilane, specific retention data from academic literature was not available.

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

triethyl(propyl)silane | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H22Si/c1-5-9-10(6-2,7-3)8-4/h5-9H2,1-4H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NPBFIVCLSIDQNN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC[Si](CC)(CC)CC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H22Si | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80335201 | |

| Record name | Silane, triethyl propyl | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80335201 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

158.36 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

994-44-5 | |

| Record name | Silane, triethyl propyl | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80335201 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Reactivity and Mechanistic Investigations of Triethyl Propyl Silane Analogues

Fundamental Reactivity Pathways in Organosilanes

Organosilicon compounds undergo a variety of reactions, primarily centered around the cleavage of the Si-C bond and the hydrolysis and condensation of silicon-alkoxy groups in related trialkoxysilane analogues. These pathways are fundamental to understanding the application of these compounds in various fields.

The silicon-carbon bond is longer and weaker than a typical carbon-carbon bond, with a bond length of approximately 1.89 Å versus 1.54 Å, respectively. wikipedia.org This bond is also polarized towards the more electronegative carbon atom (C 2.55 vs. Si 1.90), making the silicon atom susceptible to nucleophilic attack. wikipedia.org

Unstrained silicon-carbon bonds are generally stable towards oxygen and water under ambient conditions. wikipedia.org However, they are susceptible to cleavage under specific conditions. Strong acids can cause protodesilylation of arylsilanes and even some alkylsilanes. wikipedia.org While most nucleophiles are too weak to displace a carbon atom from silicon, fluoride (B91410) ions and alkoxides are notable exceptions. wikipedia.org

The reactivity of the Si-C bond can be significantly influenced by the coordination number of the silicon atom. The formation of penta- and hexa-coordinate silicon species can activate the Si-C bond towards electrophilic cleavage. nih.gov This principle is exploited in various synthetic transformations. For instance, the oxidation of the Si-C bond using hydrogen peroxide in the presence of a fluoride ion source is a well-established method for converting organosilanes to alcohols. nih.gov

Recent research has also demonstrated the enzymatic cleavage of silicon-carbon bonds in siloxanes. nih.gov Engineered variants of cytochrome P450 have been shown to catalyze the tandem oxidation of a methyl group on silicon, leading to a rearrangement and subsequent hydrolysis of the Si-C bond. nih.govcaltech.edu

For organosilanes containing hydrolyzable groups, such as trialkoxysilanes, hydrolysis and subsequent condensation are primary reaction pathways. These reactions are critical in applications like surface modification and the formation of silicone polymers. The kinetics of these processes are influenced by a variety of factors, including the structure of the silane (B1218182), pH, and the presence of catalysts.

To illustrate these principles, we will consider propyltrimethoxysilane (PrTMS) as an analog for the trialkoxy derivative of triethyl propyl silane. The propyl group in PrTMS provides a relevant model for understanding the influence of the alkyl chain on reactivity.

The rate of hydrolysis of trialkoxysilanes is significantly affected by both steric and electronic factors of the organic substituent attached to the silicon atom. sci-hub.senih.gov Larger, bulkier alkyl groups can sterically hinder the approach of water to the silicon center, thereby slowing down the hydrolysis rate. Conversely, electron-withdrawing groups can increase the electrophilicity of the silicon atom, making it more susceptible to nucleophilic attack by water and thus accelerating hydrolysis. sci-hub.se

For propyltrimethoxysilane, the propyl group is an electron-donating group, which tends to slightly decrease the rate of hydrolysis compared to silanes with more electron-withdrawing substituents. The steric bulk of the propyl group is also a factor.

The hydrolysis of propyltrimethoxysilane in a THF/water solution with a K2CO3 catalyst has been studied, and the reaction rate constant has been determined. nih.gov This provides a quantitative measure of its reactivity under specific conditions.

Table 1: Hydrolysis Rate Constants for Propyltrimethoxysilane

| Silane | Catalyst | Solvent | Rate Constant (k) |

| Propyltrimethoxysilane | K2CO3 | THF/H2O | 1.26 ± 0.11 x 10⁻⁸ M⁻²·¹ s⁻¹ nih.gov |

This interactive table allows for sorting and filtering of the data.

The ethyl groups in the hypothetical triethyl(propyl)silane would contribute additional steric bulk around the silicon atom compared to the methoxy (B1213986) groups in PrTMS, which would be expected to decrease the rate of hydrolysis.

Following hydrolysis, the resulting silanol (B1196071) groups (Si-OH) are highly reactive and can undergo condensation reactions with other silanols or with remaining alkoxy groups to form siloxane bonds (Si-O-Si). nih.govunm.edu This process leads to the formation of oligomers and eventually a cross-linked polysiloxane network. mdpi.comresearchgate.netvt.edu

The stability of the intermediate silanols and the rate of condensation are also influenced by steric and electronic effects, as well as the reaction conditions. The condensation process is generally catalyzed by both acids and bases. unm.edu The structure of the resulting siloxane network, whether it is linear, branched, or a dense three-dimensional network, is dependent on the functionality of the silane precursor and the reaction conditions. mdpi.commdpi.comcapes.gov.br For a trialkoxysilane like propyltrimethoxysilane, a three-dimensional network can be formed. mdpi.com The temperature of the reaction is a critical parameter, with higher temperatures generally accelerating the condensation reactions and leading to a higher degree of crosslinking. mdpi.com

Table 2: Network Formation Characteristics of Polysiloxanes

| Precursor System | Temperature | Key Observations | Resulting Structure |

| TMOS/MPTS | Room Temp | Delayed formation of T³ and Q⁴ units | 3D network after 45 days mdpi.com |

| TMOS/MPTS | 65 °C | Rapid condensation, polymerization after 24h | Higher crosslink density mdpi.com |

This interactive table provides an overview of the effect of temperature on network formation.

Interfacial water plays a crucial role in the hydrolysis and condensation of silanes, particularly in the context of surface modification. The presence of a thin layer of water on a substrate surface is often a prerequisite for the hydrolysis of the silane and its subsequent covalent bonding to the surface.

Hydrolysis and Condensation Kinetics of Trialkoxysilanes

Advanced Reaction Mechanisms

Beyond the fundamental pathways of Si-C bond cleavage and hydrolysis/condensation, the reactivity of organosilanes can involve more complex mechanistic details. Computational studies and advanced experimental techniques are often employed to elucidate these mechanisms.

For instance, theoretical studies can provide insights into the transition states of reactions, helping to explain the observed reactivity and selectivity. nih.gov The stereoelectronic effects of substituents on the silicon atom can also play a significant role in determining the course of a reaction. wikipedia.org The development of new catalysts and reaction conditions continues to expand the synthetic utility of organosilanes, enabling novel transformations and the synthesis of complex molecules. illinois.eduresearchgate.net

Catalytic Reaction Pathways Involving Triethyl Propyl Silane

Hydrosilylation, the addition of a Si-H bond across an unsaturated bond, is a cornerstone of organosilicon chemistry, and transition metal catalysts are pivotal to this process. wikipedia.org For trialkylsilanes like triethyl propyl silane, catalysts based on platinum, rhodium, and iridium are commonly employed.

The most widely accepted mechanism for platinum-catalyzed hydrosilylation is the Chalk-Harrod mechanism . wikipedia.orgmdpi.comnih.gov This mechanism involves a series of steps:

Oxidative Addition: The Si-H bond of the silane oxidatively adds to the low-valent metal center. nih.govlibretexts.org

Olefin Coordination: The unsaturated substrate (e.g., an alkene or alkyne) coordinates to the metal complex. mdpi.com

Migratory Insertion: The coordinated olefin inserts into the metal-hydride (M-H) bond. mdpi.comnih.gov

Reductive Elimination: The resulting alkyl-silyl-metal complex undergoes reductive elimination to yield the alkylsilane product and regenerate the active catalyst. nih.govlibretexts.org

A modified Chalk-Harrod mechanism has also been proposed, particularly for certain catalysts, where the migratory insertion step involves the insertion of the alkene into the metal-silicon (M-Si) bond instead of the M-H bond. wikipedia.orgnih.gov

Platinum catalysts , such as Speier's catalyst (H₂PtCl₆) and Karstedt's catalyst, are highly effective for hydrosilylation. qualitas1998.netsigmaaldrich.com However, they can sometimes lead to side reactions like alkene isomerization. mdpi.com

Rhodium catalysts , including Wilkinson's catalyst ([RhCl(PPh₃)₃]), are also widely used. sigmaaldrich.com The mechanism with rhodium catalysts can be similar to the Chalk-Harrod mechanism. DFT calculations have suggested that for some rhodium complexes, the insertion of an alkene into the Rh-Si bond is energetically more favorable than insertion into the Rh-H bond. nih.gov

Iridium catalysts have shown promise in controlling the regioselectivity of hydrosilylation, particularly for terminal alkynes. researchgate.netchemistryviews.org For instance, the use of a specific iridium catalyst with a bulky silane has been shown to favor the formation of α-vinylsilanes, a less common outcome. chemistryviews.org

| Catalyst Type | Key Mechanistic Feature | Common Catalysts | Selectivity Notes |

|---|---|---|---|

| Platinum (Pt) | Primarily Chalk-Harrod mechanism. wikipedia.orgmdpi.com | Speier's catalyst, Karstedt's catalyst. qualitas1998.netsigmaaldrich.com | Highly active but can cause alkene isomerization. mdpi.com |

| Rhodium (Rh) | Can follow modified Chalk-Harrod mechanism (alkene insertion into M-Si). nih.gov | Wilkinson's catalyst. sigmaaldrich.com | Solvent polarity can influence stereoselectivity. sigmaaldrich.com |

| Iridium (Ir) | Can provide high regioselectivity. researchgate.netchemistryviews.org | [Ir(μ-Cl)(cod)]₂. chemistryviews.org | Effective for α-selective hydrosilylation of terminal alkynes. chemistryviews.org |

Dehydrogenative coupling is a significant reaction for forming Si-Si bonds from hydrosilanes, as well as Si-O and Si-N bonds from the reaction of silanes with alcohols and amines, respectively. tandfonline.comalchetron.comtandfonline.com These reactions proceed with the elimination of dihydrogen (H₂) and are typically catalyzed by transition metal complexes. tandfonline.comalchetron.com

For the formation of Si-Si bonds, early transition metal catalysts (d⁰) are thought to proceed via a σ-bond metathesis mechanism involving a four-center transition state. tandfonline.com In contrast, late transition metal catalysts are more likely to operate through an oxidative addition/reductive elimination cycle. tandfonline.com

The dehydrogenative coupling of silanes with alcohols to form alkoxysilanes is a more atom-economical and environmentally friendly alternative to the traditional method involving chlorosilanes. mdpi.comdntb.gov.ua A variety of catalysts, including those based on cobalt and ruthenium, have been developed for this transformation. tandfonline.comrsc.org For example, cobalt-pincer complexes have been shown to be effective for the O-H silylation of a wide range of alcohols with primary and secondary hydrosilanes. tandfonline.com Photocatalytic methods using visible light have also been developed for the dehydrogenative coupling of silanes with alcohols. rsc.orgresearchgate.net

Silanes, such as triethylsilane, are effective reducing agents in organic synthesis, often used in combination with an acid or a transition metal catalyst. wikipedia.orggelest.com These reductions are a form of ionic hydrogenation. wikipedia.org

One of the most important applications is reductive amination , where a carbonyl compound reacts with an amine in the presence of a silane to form a new C-N bond. thieme-connect.comresearchgate.netorganic-chemistry.org The reaction proceeds through the formation of an imine or iminium ion, which is then reduced by the silane. researchgate.net Systems like triethylsilane in combination with trifluoroacetic acid (TFA) or catalytic amounts of bismuth(III) chloride have proven to be effective for this transformation. thieme-connect.comresearchgate.net

Silanes are also used for the reduction of a variety of other functional groups. For instance, aldehydes and ketones can be reduced to the corresponding alcohols or, under certain conditions, completely deoxygenated to alkanes. wikipedia.orggelest.com Esters can be reduced to ethers in the presence of a Lewis acid catalyst like InBr₃. organic-chemistry.org The reduction of carbon dioxide using silanes in the presence of organocatalysts is also an area of active research. rsc.orgresearchgate.net

Controlling the stereochemistry and regiochemistry of reactions involving silanes is a key objective. In hydrosilylation, the choice of catalyst and ligands can significantly influence the outcome.

Stereoselective hydrosilylation of prochiral alkenes and ketones can lead to the formation of chiral organosilanes and silyl (B83357) ethers, which are valuable synthetic intermediates. libretexts.org Chiral palladium and rhodium complexes are often used for the asymmetric hydrosilylation of alkenes. libretexts.org For example, palladium complexes with chiral ligands have been extensively studied for the asymmetric hydrosilylation of styrene, yielding optically active 1-phenyl-1-silylethane. libretexts.org

Regioselective hydrosilylation is particularly important in the reaction of unsymmetrical alkynes. The addition of a silane to a terminal alkyne can result in either the α- or β-vinylsilane. While many catalysts favor the formation of the β-isomer, specific catalytic systems have been developed to promote the formation of the α-isomer. researchgate.netchemistryviews.org For instance, an iridium-catalyzed hydrosilylation of terminal alkynes with a bulky silane has been shown to exhibit excellent α-selectivity. chemistryviews.org Similarly, cationic ruthenium complexes have been demonstrated to catalyze the trans-addition of silanes to internal alkynes with high regioselectivity. acs.orgnih.gov

Theoretical and Computational Studies of Silane Reactivity

Quantum chemical calculations, particularly Density Functional Theory (DFT), have become an indispensable tool for elucidating the mechanisms of reactions involving silanes. acs.orgrsc.orgrsc.orgacs.org These studies provide detailed insights into reaction pathways, the structures of transition states, and the energetics of different mechanistic steps, which are often difficult to obtain through experimental methods alone.

For hydrosilylation , DFT calculations have been used to compare different proposed mechanisms, such as the Chalk-Harrod and modified Chalk-Harrod pathways. acs.orgnih.gov For example, calculations on the hydrosilylation of acetone (B3395972) and acetonitrile (B52724) with a tungsten-hydrido(hydrosilylene) complex indicated that the reaction with acetone proceeds via a metal hydride migration mechanism, while the reaction with acetonitrile follows a silyl migration mechanism, analogous to the modified Chalk-Harrod pathway. acs.orgnih.gov DFT studies have also been employed to understand the origin of stereoselectivity in manganese-catalyzed alkyne hydrosilylation, revealing that the previously proposed mechanism could not fully account for the experimental results due to a high energy barrier. rsc.org

In the context of dehydrogenative coupling and other silane reactions , computational studies have investigated reaction barriers and the influence of molecular structure on reactivity. nih.govhydrophobe.org For instance, theoretical investigations into the H-abstraction reactions of silanes have shown that the barrier energies are generally lower than for their alkane counterparts, which is consistent with the weaker Si-H bond strength. nih.gov Furthermore, DFT-based molecular dynamics simulations have been used to study the weakening of silane coupling to silica (B1680970) surfaces under alkaline conditions by calculating the barrier energies for bond breakage. acs.org

| Reaction Type | Computational Method | Key Findings |

|---|---|---|

| Hydrosilylation | DFT | Elucidation of competing mechanistic pathways (e.g., Chalk-Harrod vs. modified Chalk-Harrod). acs.orgnih.gov Explanation of stereo- and regioselectivity. rsc.org |

| H-abstraction | Quantum Chemical Calculations | Lower reaction barriers for silanes compared to alkanes, correlating with bond dissociation energies. nih.gov |

| Surface Reactions | DFT and MD Simulations | Calculation of bond-breaking barrier energies for silanes on silica surfaces under different conditions. acs.org |

Kinetic Modeling of Polymerization and Surface Reactions

While triethyl(propyl)silane itself is a saturated, relatively inert tetra-alkylsilane not typically used as a monomer, its analogues containing reactive functional groups (e.g., alkoxy, chloro, or hydride groups) are extensively studied for polymerization and surface modification reactions. Kinetic modeling of these processes is essential for controlling reaction rates and material properties.

Kinetic Modeling of Polymerization

Hydrolysis: R-Si(OR')₃ + 3H₂O → R-Si(OH)₃ + 3R'OH

Condensation: 2 R-Si(OH)₃ → (HO)₂Si(R)-O-Si(R)(OH)₂ + H₂O

Kinetic models for these reactions often treat each step as a series of elementary reactions. The hydrolysis rate is highly dependent on pH; it is rapid in acidic conditions and slow in alkaline conditions. mdpi.com Conversely, the condensation rate is slow in acidic media and fast in alkaline media. mdpi.com Kinetic studies often use techniques like 29Si NMR spectroscopy to track the concentration of various silicate (B1173343) species over time.

Another important polymerization reaction for silane analogues is hydrosilylation , which involves the platinum-catalyzed addition of a Si-H bond across an unsaturated bond like an alkene or alkyne. mdpi.com The classical Chalk-Harrod mechanism is often used as a basis for kinetic models, which involve steps like oxidative addition of the silane to the platinum center, olefin coordination, migratory insertion, and reductive elimination of the final product. mdpi.com Kinetic models for hydrosilylation polymerization often follow second-order polyaddition kinetics. researchgate.net

The table below summarizes kinetic data for the polymerization of some representative organosilane analogues.

| Silane Analogue | Reaction Type | Catalyst/Conditions | Kinetic Parameter | Value | Reference |

|---|---|---|---|---|---|

| Phenyltrimethoxysilane (PTMS) | Hydrolysis | THF, K₂CO₃, excess H₂O | Rate Constant (k) | 2.87 x 10⁻⁸ M⁻².³ s⁻¹ | nih.gov |

| Propyltrimethoxysilane (PrTMS) | Hydrolysis | THF, K₂CO₃, excess H₂O | Rate Constant (k) | 1.26 x 10⁻⁸ M⁻².¹ s⁻¹ | nih.gov |

| Tetraethylorthosilicate (TEOS) | Hydrolysis | Acidic medium | Activation Energy (Ea) | 46-67 kJ/mol | semanticscholar.org |

| 1,1,3,3-tetramethyldisiloxane | Hydrosilylation | Platinum(II) chloride | Rate Constant (k) | 2.03 x 10⁻⁴ dm³ mol⁻¹ s⁻¹ | researchgate.net |

Kinetic Modeling of Surface Reactions

Alkylsilane analogues are widely used to form self-assembled monolayers (SAMs) on hydroxylated surfaces like silicon dioxide. The kinetics of SAM formation from analogues like alkyltrichlorosilanes have been modeled extensively. The process involves the rapid hydrolysis of the Si-Cl bonds by surface-adsorbed water, followed by the formation of Si-O-Si bonds both with the surface and between adjacent silane molecules. harvard.edu

In the context of semiconductor processing, the surface reactions of alkylsilanes on silicon surfaces are critical for chemical vapor deposition (CVD) and atomic layer epitaxy (ALE). Kinetic studies have shown that analogues like diethylsilane (B7801327) can adsorb on silicon surfaces. dtic.mil Subsequent thermal annealing can lead to decomposition reactions; for example, ethyl groups on a Si(111) surface undergo β-hydride elimination at approximately 700 K. dtic.mil Kinetic models for these surface processes often involve precursor-mediated adsorption mechanisms and are used to predict film growth rates and composition. dtic.mil

Research Methodologies and Characterization Techniques for Triethyl Propyl Silane Systems

Spectroscopic Analysis of Triethyl Propyl Silane (B1218182) and its Derivatives

Spectroscopic techniques are fundamental in elucidating the atomic and molecular properties of triethyl propyl silane. By probing the interactions of the compound with electromagnetic radiation, detailed information about its structure, bonding, and electronic environment can be obtained.

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural elucidation of organosilanes like triethyl propyl silane. By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment of hydrogen (¹H), carbon (¹³C), and silicon (²⁹Si) atoms within the molecule.

Structural Elucidation:

¹H NMR: In the proton NMR spectrum of triethyl propyl silane, distinct signals are expected for the protons of the ethyl and propyl groups. The chemical shifts and spin-spin coupling patterns of these signals provide precise information about the connectivity of the atoms. For instance, the methylene (B1212753) protons (-CH2-) adjacent to the silicon atom will exhibit a characteristic chemical shift compared to the methyl protons (-CH3) at the end of the alkyl chains.

¹³C NMR: The ¹³C NMR spectrum provides a signal for each unique carbon atom in the molecule. The chemical shifts of these signals are indicative of the carbon's hybridization and its bonding environment. The carbons directly bonded to the silicon atom will have a distinct chemical shift compared to the other carbons in the ethyl and propyl chains.

²⁹Si NMR: As the central atom in the molecule, the ²⁹Si nucleus gives a characteristic signal in the ²⁹Si NMR spectrum. The chemical shift of this signal is highly sensitive to the nature of the alkyl groups attached to the silicon atom and can be used to confirm the structure of the compound. The chemical shift range for silicon is wide, making it an excellent probe for the chemical environment in silicon-containing compounds.

Expected ¹H NMR Chemical Shifts for Triethyl Propyl Silane

| Protons | Expected Chemical Shift (ppm) |

|---|---|

| Si-CH₂-CH₃ | ~0.5 - 1.0 |

| Si-CH₂-CH₂-CH₃ | ~0.5 - 1.0 |

| Si-CH₂-CH₂-CH₃ | ~1.2 - 1.6 |

| Si-CH₂-CH₃ | ~0.8 - 1.2 |

Expected ¹³C NMR Chemical Shifts for Triethyl Propyl Silane

| Carbon Atom | Expected Chemical Shift (ppm) |

|---|---|

| Si-CH₂-CH₃ | ~5 - 10 |

| Si-CH₂-CH₂-CH₃ | ~10 - 15 |

| Si-CH₂-CH₂-CH₃ | ~15 - 20 |

| Si-CH₂-CH₃ | ~5 - 10 |

Expected ²⁹Si NMR Chemical Shift for Triethyl Propyl Silane

| Silicon Environment | Expected Chemical Shift (ppm) |

|---|

Reaction Monitoring:

NMR spectroscopy is also a powerful technique for monitoring chemical reactions involving triethyl propyl silane, such as hydrosilylation. By acquiring NMR spectra at different time intervals during a reaction, the consumption of reactants and the formation of products can be tracked in real-time. This allows for the determination of reaction kinetics and the identification of any intermediates or byproducts. For example, in a hydrosilylation reaction, the disappearance of the Si-H signal in the ¹H and ²⁹Si NMR spectra, along with the appearance of new signals corresponding to the product, can be monitored to follow the progress of the reaction.

Infrared (IR) spectroscopy is a valuable technique for identifying the functional groups present in triethyl propyl silane and its derivatives. The absorption of infrared radiation by the molecule causes vibrations of the chemical bonds, and the frequencies of these vibrations are characteristic of the types of bonds and functional groups present.

Functional Group Analysis:

In the IR spectrum of triethyl propyl silane, characteristic absorption bands are expected for the C-H and Si-C bonds. The positions of these bands can confirm the presence of the ethyl and propyl alkyl groups.

Characteristic IR Absorption Bands for Alkylsilanes

| Functional Group | Vibrational Mode | Wavenumber (cm⁻¹) |

|---|---|---|

| C-H (in CH₃ and CH₂) | Stretching | 2850 - 2960 |

| C-H (in CH₃ and CH₂) | Bending | 1375 - 1465 |

| Si-C | Stretching | 600 - 800 |

Mechanistic Insights with Operando IR:

Operando IR spectroscopy allows for the real-time monitoring of chemical reactions under actual reaction conditions. This technique is particularly useful for gaining mechanistic insights into reactions involving triethyl propyl silane. For example, in a catalytic reaction, operando IR can be used to observe the formation and consumption of surface-adsorbed species and reaction intermediates, providing valuable information about the reaction pathway.

X-ray Photoelectron Spectroscopy (XPS) is a surface-sensitive technique used to determine the elemental composition and chemical states of the atoms on the surface of a material. When a surface is irradiated with X-rays, photoelectrons are emitted, and the kinetic energy of these electrons is measured. The binding energy of the electrons can be calculated from their kinetic energy, and this binding energy is characteristic of the element and its chemical environment.

For systems involving triethyl propyl silane, such as thin films or surface modifications, XPS can be used to:

Confirm the presence of silicon, carbon, and oxygen on the surface.

Determine the chemical state of silicon , distinguishing between silicon in the silane and silicon in a silicon oxide, for example.

Quantify the elemental composition of the surface layer.

Expected XPS Binding Energies for Triethyl Propyl Silane Systems

| Element | Atomic Orbital | Expected Binding Energy (eV) | Chemical State |

|---|---|---|---|

| Si | 2p | ~100 - 102 | Si-C |

| C | 1s | ~284 - 285 | C-C, C-H, C-Si |

Raman spectroscopy is another vibrational spectroscopy technique that provides complementary information to IR spectroscopy. It is based on the inelastic scattering of monochromatic light, usually from a laser source. The scattered light has a different frequency from the incident light, and the frequency shift corresponds to the vibrational modes of the molecule.

Raman spectroscopy is particularly useful for analyzing the "vibrational fingerprint" of triethyl propyl silane. The Raman spectrum provides a unique pattern of peaks that can be used to identify the compound and to study changes in its structure. For instance, the Si-C stretching vibration gives a strong signal in the Raman spectrum, which is useful for characterizing the alkylsilane structure.

Expected Raman Shifts for Triethyl Propyl Silane

| Vibrational Mode | Expected Raman Shift (cm⁻¹) |

|---|---|

| Si-C Stretching | ~600 - 700 |

| C-H Stretching | ~2800 - 3000 |

Microscopic and Morphological Characterization

Microscopic techniques are employed to visualize the surface and interfacial structures of systems containing triethyl propyl silane, particularly when it is used to form films or coatings.

Scanning Electron Microscopy (SEM) is a powerful technique for obtaining high-resolution images of the surface of a material. A focused beam of electrons is scanned across the surface, and the interaction of the electrons with the surface produces various signals that can be used to form an image.

In the context of triethyl propyl silane, SEM is used to:

Visualize the morphology of silane films on a substrate, revealing information about the uniformity, thickness, and presence of any defects or aggregates. researchgate.net

Examine the interfacial structure between a silane coating and the underlying substrate, which is crucial for understanding adhesion properties.

Observe changes in surface morphology that occur as a result of chemical reactions or environmental exposure.

When coupled with Energy Dispersive X-ray Spectroscopy (EDS), SEM can also provide elemental mapping of the surface, confirming the distribution of silicon from the triethyl propyl silane on the substrate. researchgate.net

Transmission Electron Microscopy (TEM) for Nanoscale Structural Analysis

Transmission Electron Microscopy (TEM) is a powerful microscopy technique that provides high-resolution imaging of a material's internal structure. mdpi.com By transmitting a beam of electrons through an ultra-thin specimen, TEM can reveal details about morphology, crystal structure, and material composition at the nanoscale. youtube.compsu.edu In the context of systems involving triethyl propyl silane, such as its use in the formation of nanoparticles or thin films, TEM would be employed to visualize the size, shape, and distribution of these nanoscale features. researchgate.net However, based on a comprehensive review of available literature, specific studies utilizing TEM for the direct nanoscale structural analysis of triethyl propyl silane could not be identified.

Atomic Force Microscopy (AFM) for Surface Topography and Layer Thickness

Atomic Force Microscopy (AFM) is a high-resolution scanning probe microscopy technique used to image and measure properties of surfaces at the nanoscale. azooptics.com It provides three-dimensional topographical information by scanning a sharp probe over the sample surface. spectraresearch.com This technique is invaluable for characterizing thin films or surface modifications involving triethyl propyl silane, allowing for precise measurement of surface roughness and layer thickness. wiley.comresearchgate.net AFM can also be used to probe other surface properties like adhesion and mechanical characteristics. nih.gov Despite the applicability of this technique, specific research findings detailing the surface topography or layer thickness of triethyl propyl silane systems using AFM are not available in the reviewed sources.

Thermal Analysis Techniques

Thermogravimetric Analysis (TGA) for Thermal Stability and Degradation Profiles

Thermogravimetric Analysis (TGA) is a method of thermal analysis where the mass of a sample is measured over time as the temperature changes. wikipedia.org This technique is fundamental for determining the thermal stability of a material by identifying the temperature at which it begins to decompose. netzsch.comprimeprocesssafety.com A TGA curve plots mass loss against temperature, providing a degradation profile that can offer insights into the composition of the material. youtube.com For triethyl propyl silane, TGA would be the primary method to assess its stability at elevated temperatures and to study its decomposition kinetics under various atmospheres (e.g., inert or oxidative). nih.govmdpi.com A detailed search of scientific literature did not yield specific TGA data or thermal degradation profiles for Silane, triethyl propyl.

Differential Scanning Calorimetry (DSC) for Phase Transitions and Reaction Energetics

Differential Scanning Calorimetry (DSC) is a thermoanalytical technique that measures the difference in the amount of heat required to increase the temperature of a sample and a reference as a function of temperature. kinampark.com DSC is used to study thermal transitions such as melting, crystallization, and glass transitions, providing data on transition temperatures and the enthalpy of these processes. linseis.comnih.govyoutube.comyoutube.comtudelft.nl It can effectively characterize the physical properties of materials and investigate the energetics of chemical reactions. gatech.eduelsevier.com In the study of triethyl propyl silane, DSC would be instrumental in identifying its melting point, boiling point, and any other phase transitions, as well as measuring the heat associated with reactions it may undergo. Specific DSC thermograms or data on the phase transitions and reaction energetics of triethyl propyl silane are not documented in the available literature.

Advanced Analytical Methodologies

Time-Resolved and In-Situ Spectroscopic Techniques for Reaction Kinetics

Time-resolved and in-situ spectroscopic techniques are advanced methods used to study the dynamics of chemical processes as they occur. wikipedia.org These techniques monitor changes in a sample's spectroscopic signature over time, providing crucial information about reaction rates, intermediates, and mechanisms. mdpi.comnih.gov For reactions involving triethyl propyl silane, such as its hydrolysis, condensation, or surface modification reactions, time-resolved spectroscopy (e.g., TRIR, TRPES) would allow for the real-time tracking of reactant consumption and product formation. rsc.orgnih.gov This data is essential for determining reaction rate coefficients and understanding the underlying kinetic pathways. rsc.org A review of current research indicates a lack of specific studies applying these advanced, time-resolved methodologies to investigate the reaction kinetics of triethyl propyl silane.

Chemometric Analysis of Complex Reaction Data

Chemometric analysis provides powerful statistical tools for extracting meaningful information from complex chemical data, which is particularly useful in studying the reaction mechanisms of triethyl propyl silane. When silanes react, especially during hydrolysis and condensation, multiple intermediate species and competing reaction pathways can coexist, making conventional kinetic analysis challenging. nih.gov By coupling in-situ spectroscopic techniques like Fourier Transform Infrared (FTIR) spectroscopy with chemometric methods such as multivariate curve resolution, researchers can deconstruct complex spectral data into the contributions of individual chemical species. byu.edu

This approach allows for the identification and quantification of transient intermediates and products, providing a detailed understanding of the reaction kinetics. nih.gov For instance, in studies of similar silane systems on silica (B1680970) surfaces, chemometric analysis of operando FTIR spectra has elucidated competitive reaction routes. These include direct grafting of silane ethoxy groups with surface silanols versus a pathway involving hydrolysis of the silane followed by co-condensation with other silane molecules. Such analysis is critical for controlling the functionalization of surfaces and the formation of siloxane networks, as the predominance of one pathway over another significantly impacts the final properties of the modified material.

Gas Chromatography (GC) for Reaction Monitoring and Product Quantification

Gas Chromatography (GC) is a cornerstone technique for monitoring the progress of reactions involving triethyl propyl silane and for quantifying the resulting products. Due to the volatile nature of many organosilanes and their reaction byproducts, GC offers a reliable and precise method for separation and analysis. dss.go.th Typically, a capillary column GC system equipped with a flame ionization detector (FID) or a mass spectrometer (MS) is employed. dss.go.thwiley.com

During the synthesis or hydrolysis of triethyl propyl silane, GC can be used to track the consumption of the parent compound and the formation of various products in real-time. This includes monitoring the release of alcohol byproducts (e.g., ethanol (B145695) from ethoxy groups), which is a direct measure of the extent of hydrolysis and condensation. researchgate.net The identity of GC peaks is typically confirmed using mass spectrometry, which provides structural information on the eluted compounds. dss.go.th

However, analysts must be aware of potential complications. Unexpected peaks can arise from gas-phase reactions occurring within the high-temperature environment of the GC-MS system, particularly with trace amounts of water in the detector, which can complicate spectral interpretation. wiley.combohrium.com Careful method development, including the selection of appropriate columns (e.g., non-polar silicone oil stationary phases) and temperature programs, is essential for achieving accurate and reproducible quantification of silane species. wiley.comgoogle.com

Below is a table representing typical data obtained from a GC analysis for monitoring a silane reaction.

| Compound | Retention Time (min) | Concentration at t=0 (mM) | Concentration at t=60 min (mM) |

|---|---|---|---|

| Triethyl propyl silane | 12.5 | 100 | 45 |

| Ethanol | 3.1 | 0 | 165 |

| Triethyl(propyl)disiloxane | 18.2 | 0 | 27 |

X-ray Absorption Spectroscopy (XAS) for Electronic States and Metal-Carrier Interactions

X-ray Absorption Spectroscopy (XAS) is a powerful, element-specific technique for investigating the local atomic and electronic structure of silicon in triethyl propyl silane systems. wisc.edu It is particularly valuable for characterizing the compound's interaction with surfaces, such as metal catalysts or inorganic carriers, as it does not require crystalline samples. mdpi.com XAS is broadly divided into two regimes: X-ray Absorption Near-Edge Structure (XANES) and Extended X-ray Absorption Fine Structure (EXAFS). rsc.org

XANES, which analyzes the region near the absorption edge, provides detailed information about the electronic state of the silicon atom, including its oxidation state and coordination geometry. researchgate.netaps.org The energy of the Si K-edge is sensitive to the local chemical environment; for instance, the edge energy shifts depending on whether the silicon is bonded to carbon, oxygen, or another silicon atom. aps.org This allows researchers to monitor changes in the silicon's electronic structure as it bonds to a metal-carrier surface. acs.org

EXAFS provides information about the local atomic structure around the absorbing silicon atom. By analyzing the oscillations in the absorption coefficient past the edge, one can determine the bond distances, coordination numbers, and types of neighboring atoms. rsc.org This is crucial for understanding how triethyl propyl silane molecules arrange on a substrate and how they interact with active metal sites.

The complementary information from XANES and EXAFS provides a comprehensive picture of the bonding and electronic environment of triethyl propyl silane in complex systems.

| Technique | Primary Information Obtained | Application to Triethyl Propyl Silane Systems |

|---|---|---|

| XANES | Oxidation state, coordination geometry, unoccupied density of states. researchgate.netaps.org | Detecting changes in Si electronic structure upon bonding to a surface; identifying Si-O vs. Si-C vs. Si-metal bonding environments. |

| EXAFS | Bond distances, coordination numbers, types of neighboring atoms. rsc.org | Determining the distance between Si and substrate atoms (e.g., Si-O or Si-metal bond lengths); characterizing the structure of self-assembled silane layers. |

Experimental Design and Optimization Strategies

Factorial Experimental Design in Silane System Development

Factorial experimental design is a statistical methodology that enables the systematic and efficient investigation of the effects of multiple variables on a process. researchgate.net In the development of systems involving triethyl propyl silane, this approach is superior to traditional one-factor-at-a-time experiments because it can identify not only the main effects of each variable but also the critical interactions between them. rsc.org

For example, in optimizing a surface modification process using triethyl propyl silane, key factors could include the silane concentration, reaction temperature, reaction time, and pH of the solution. A full factorial design would involve running experiments at all possible combinations of the chosen levels (e.g., high and low) for each factor. mdpi.com The results, such as surface coverage or hydrophobicity, are then analyzed using analysis of variance (ANOVA) to determine which factors and interactions have a statistically significant impact on the outcome. nih.gov This methodology allows for the development of a mathematical model that describes the relationship between the variables and the response, enabling the prediction of optimal conditions to achieve a desired outcome with a minimal number of experiments. researchgate.netscirp.org

The following table illustrates a simple 2³ factorial design for a hypothetical silanization process.

| Experiment | Temperature (°C) | Concentration (%) | Time (hr) | Measured Response (e.g., Contact Angle) |

|---|---|---|---|---|

| 1 | 50 (Low) | 1 (Low) | 2 (Low) | 85° |

| 2 | 80 (High) | 1 (Low) | 2 (Low) | 95° |

| 3 | 50 (Low) | 5 (High) | 2 (Low) | 92° |

| 4 | 80 (High) | 5 (High) | 2 (Low) | 108° |

| 5 | 50 (Low) | 1 (Low) | 8 (High) | 90° |

| 6 | 80 (High) | 1 (Low) | 8 (High) | 102° |

| 7 | 50 (Low) | 5 (High) | 8 (High) | 105° |

| 8 | 80 (High) | 5 (High) | 8 (High) | 115° |

Statistical Process Control in Silane Modification and Synthesis

Statistical Process Control (SPC) is a data-driven methodology for monitoring, controlling, and improving manufacturing processes. mingosmartfactory.com In the synthesis and modification of specialty chemicals like triethyl propyl silane, SPC is essential for ensuring product consistency, reducing variability, and enhancing quality. nwasoft.complanettogether.com The core of SPC is the use of control charts to track critical process parameters and product characteristics over time. creativesafetysupply.comkemalmfg.com

During the production of triethyl propyl silane, key parameters such as reactor temperature, pressure, and reactant flow rates would be continuously monitored. Likewise, quality attributes of the final product, such as purity (measured by GC) or viscosity, would be sampled and tested at regular intervals. actasimulatio.eu This data is plotted on control charts, which feature a center line (the process average) and upper and lower control limits. dataparc.comlibretexts.org These limits are calculated from historical data and represent the natural, inherent variation of a stable process. mdpi.com

If a data point falls outside the control limits, it signals that an "assignable cause" of variation is present, prompting an investigation to identify and correct the root cause. dataparc.com By distinguishing between common cause (natural) and special cause (assignable) variation, SPC allows operators to avoid over-adjusting a stable process while providing a clear signal when corrective action is needed. creativesafetysupply.com This proactive approach to quality control minimizes the production of off-spec material, reduces waste, and ensures that the triethyl propyl silane produced consistently meets customer specifications. usccg.com

| Batch Number | Purity (%) | Process Notes |

|---|---|---|

| 101 | 99.6 | In Control |

| 102 | 99.5 | In Control |

| 103 | 99.7 | In Control |

| 104 | 99.1 | Out of Control (Lower Limit) |

| 105 | 99.6 | In Control (Post-Correction) |

Future Research Directions and Unexplored Avenues for Triethyl Propyl Silane

Novel Catalytic Systems for Enhanced Selectivity and Sustainability

The synthesis of triethyl propyl silane (B1218182), primarily through the hydrosilylation of propylene (B89431) with triethylsilane, has traditionally relied on platinum-based catalysts like Speier's and Karstedt's catalysts. rsc.org While effective, the high cost and potential for metal contamination of the final product have driven research towards more sustainable and cost-effective alternatives.

Future research is focused on developing catalytic systems that offer enhanced selectivity and are based on more abundant and environmentally benign metals. acs.org Significant progress has been made with non-precious metal catalysts, including those based on iron, cobalt, and nickel, which have demonstrated good efficiency and selectivity in hydrosilylation reactions. rsc.orgnih.gov

Key research avenues include:

Earth-Abundant Metal Catalysts: Investigating catalysts based on metals like iron, cobalt, manganese, and nickel to replace precious metals. acs.orgnih.gov For example, cobalt-based catalysts have been developed for the sustainable, one-pot synthesis of alkoxysilanes under mild conditions. acs.org Iron-based catalysts combined with 1,10-phenanthroline (B135089) ligands have also shown good reactivity for the hydrosilylation of alkenes. nih.gov

Heterogeneous Catalysts: Developing solid-supported catalysts, such as metal nanoparticles on supports like silica (B1680970) or titania, to facilitate easier separation and recycling of the catalyst, thereby reducing costs and waste. nih.govresearchgate.net

Regio- and Chemoselectivity Control: Designing catalysts that can precisely control the outcome of the hydrosilylation reaction. For instance, different cobalt-ligand systems have been shown to direct the reaction towards either Markovnikov or anti-Markovnikov products. nih.gov

Non-Transition Metal Catalysts: Exploring the utility of main group metals and Lewis acids, such as boranes and alanes, as catalysts for hydrosilylation, offering completely new mechanistic pathways. rsc.org

| Catalyst Type | Examples | Key Advantages | Research Focus |

|---|---|---|---|

| Earth-Abundant Metals | Iron, Cobalt, Nickel Complexes | Lower cost, reduced environmental impact, sustainability. acs.orgnih.gov | Improving activity, selectivity, and stability under mild conditions. acs.org |

| Heterogeneous Catalysts | Supported Nanoparticles (e.g., Au on TiO2), Single-Atom Catalysts | Easy recovery and recyclability, continuous flow processes. nih.gov | Engineering the support interface to enhance catalytic properties. researchgate.net |

| Non-Transition Metals | Boranes, Alanes, N-heterocyclic carbenes | Unique reactivity and selectivity profiles, metal-free products. rsc.org | Expanding the substrate scope and understanding reaction mechanisms. |

Rational Design of Triethyl Propyl Silane Derivatives for Tailored Performance

The versatility of organosilanes stems from the ability to introduce various functional groups into their molecular structure. zmsilane.com The rational design of triethyl propyl silane derivatives is a key area for future research, aiming to create molecules with specific properties tailored for high-performance applications. nih.gov This involves modifying the organic group attached to the silicon atom to impart desired characteristics such as enhanced adhesion, reactivity, or compatibility with different materials. russoindustrial.ru

Future research in this area will likely focus on:

Hybrid Silanes: Creating derivatives with multiple functional groups to achieve improved adhesion and mechanical properties in composites and coatings. zmsilane.com

Application-Specific Functionality: Designing silanes for specific roles, such as amino-functional silanes for epoxy resins or methacrylate-functional silanes for unsaturated polyester (B1180765) resins, to ensure covalent bonding and improved interfacial strength. russoindustrial.rugantrade.com

Bio-compatible Silanes: Developing derivatives for biomedical applications, such as surface modification of implants or as coupling agents in dental composites, requiring careful selection of non-toxic and biocompatible functional groups. nih.gov

Stimuli-Responsive Derivatives: Synthesizing silanes that can respond to external stimuli like light, pH, or temperature, opening up possibilities for smart materials, sensors, and controlled-release systems.

Integration with Emerging Technologies in Advanced Materials and Nanotechnology

Organofunctional silanes are critical components in many advanced materials and are poised for integration into a range of emerging technologies. nih.gov Their ability to act as coupling agents, surface modifiers, and crosslinkers makes them indispensable for creating hybrid materials with enhanced properties. zmsilane.comgantrade.com

Unexplored avenues for triethyl propyl silane and its derivatives include:

Advanced Composites: Utilizing functionalized derivatives to improve the interfacial bonding between inorganic fillers (like glass fibers or silica) and polymer matrices, leading to stronger and more durable lightweight materials for automotive and aerospace applications. russoindustrial.ru

Nanotechnology: Applying these silanes as surface modifiers for nanoparticles, preventing agglomeration and improving their dispersion in polymer matrices for nanocomposites. nih.gov Research is also exploring their use in creating nanostructured coatings and in sol-gel processes for fabricating nanomaterials. nih.gov

Electronics and Photonics: Developing silane derivatives for use as protective coatings on semiconductor surfaces, as adhesion promoters in microelectronics, and as building blocks for optical sensors and solar cells. zmsilane.comnih.gov

Sustainable Materials: Designing silanes to "manage" the hydrophilic surfaces of natural fillers like cellulose, enabling their use in sustainable composites. russoindustrial.ru

Development of Predictive Models for Structure-Reactivity-Application Relationships

To accelerate the discovery and optimization of new triethyl propyl silane derivatives, there is a growing need for predictive models that can correlate molecular structure with reactivity and performance in specific applications. These models can significantly reduce the time and cost associated with experimental synthesis and testing.

Future research will leverage computational tools to:

Machine Learning Approaches: Employing machine learning algorithms and neural networks to predict the chemical reactivity and stability of new silane derivatives based on their electronic and structural properties. nih.gov This approach can rapidly screen large virtual libraries of compounds to identify promising candidates. nih.govchemrxiv.org

Quantitative Structure-Activity Relationship (QSAR) Models: Developing QSAR models to establish a mathematical relationship between the structural features of silane molecules and their performance in applications like adhesion promotion or as crosslinking agents. nih.gov These models are built using experimental data and can predict the activity of untested compounds. nih.govresearchgate.net

Molecular Modeling and Simulation: Using techniques like Density Functional Theory (DFT) to investigate reaction mechanisms, such as the hydrosilylation process on a catalyst surface, and to predict the stereoselectivity of reactions. acs.org This provides fundamental insights that can guide the design of more efficient synthetic routes and novel derivatives.

| Modeling Approach | Description | Application for Silanes | Potential Impact |

|---|---|---|---|

| Machine Learning (ML) | Utilizes algorithms trained on existing data to predict outcomes for new inputs. nih.gov | Predicting reactivity, stability, and performance of novel silane derivatives. chemrxiv.org | Accelerated discovery of new materials with desired properties. |

| QSAR | Correlates molecular descriptors with a specific activity or property. nih.gov | Predicting the effectiveness of silanes as coupling agents or adhesion promoters. | Rational design of silanes with optimized performance for specific applications. |

| Molecular Simulation (e.g., DFT) | Simulates molecular interactions and reactions at the atomic level. acs.org | Understanding reaction mechanisms, predicting stereoselectivity, and designing new catalysts. | Improved synthesis efficiency and creation of tailored molecular architectures. |

Addressing Environmental Considerations in Organosilane Synthesis and Application

As the production and use of organosilicon materials increase, so does the importance of addressing their environmental impact. researchgate.net Future research must focus on developing greener synthetic routes and understanding the environmental fate of these compounds.

Key areas for investigation include:

Green Synthesis Routes: Moving away from traditional multi-stage syntheses that rely on harmful reagents. The Müller-Rochow direct process was a significant step in this direction, but further improvements are needed. mdpi.com Research into chlorine-free routes for synthesizing organosilicon compounds is a critical goal. mdpi.com

Renewable Feedstocks: Exploring the use of biogenic silica sources, such as rice hull ash, as a sustainable alternative to mined silica for producing silicon-based materials. dntb.gov.ua

Environmental Fate and Impact: Conducting thorough studies on the persistence, bioaccumulation potential, and toxicity of triethyl propyl silane and its degradation products. researchgate.netnih.gov While many commercially important organosilicon materials are not considered to pose a significant ecological threat, ongoing assessment is crucial as new derivatives are developed. nih.gov

Lifecycle Assessment: Performing comprehensive lifecycle analyses for new silane products, considering the environmental impact from raw material extraction and synthesis to end-of-life disposal or recycling. This holistic approach is essential for developing truly sustainable technologies.

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for triethyl propyl silane, and how do reaction conditions influence yield?

- Methodological Answer : Triethyl propyl silane synthesis typically involves hydrosilylation of propene with triethylsilane under catalytic conditions (e.g., Speier or Karstedt catalysts). Key variables include temperature (60–100°C), solvent polarity (toluene or THF), and catalyst loading (0.1–1 mol%). Optimize stoichiometry to avoid side reactions like oligomerization . Validate purity via GC-MS and monitor reaction progress using <sup>29</sup>Si NMR to detect unreacted silane .

Q. Which spectroscopic techniques are optimal for characterizing triethyl propyl silane’s molecular structure and purity?

- Methodological Answer : Use <sup>1</sup>H and <sup>13</sup>C NMR to confirm alkyl chain integration and silane backbone integrity. <sup>29</sup>Si NMR distinguishes between Si–H (δ ≈ −35 ppm) and Si–C (δ ≈ 10–20 ppm) environments. FTIR identifies Si–H stretches (~2100–2200 cm⁻¹) and monitors hydrolysis by Si–OH peaks (~3200–3600 cm⁻¹). Cross-reference with high-resolution mass spectrometry (HRMS) for molecular weight validation .

Q. What safety protocols are critical when handling triethyl propyl silane in laboratory settings?

- Methodological Answer : Conduct reactions under inert atmospheres (N₂/Ar) to prevent moisture-induced hydrolysis. Use flame-resistant labware and avoid contact with oxidizers or strong acids. Store in amber glass vials with PTFE-lined caps at −20°C. For spills, neutralize with sodium bicarbonate and dispose via hazardous waste protocols .

Advanced Research Questions

Q. How can computational modeling (e.g., DFT) predict triethyl propyl silane’s reactivity in surface functionalization?

- Methodological Answer : Apply density functional theory (DFT) to model adsorption energies on substrates like SiO₂ or metals. Use Gaussian or VASP software to simulate Si–H bond dissociation energies and hydrolysis pathways. Validate models with experimental XPS data (Si 2p peaks at ~100–104 eV) and contact angle measurements to assess hydrophobicity post-functionalization .

Q. What experimental designs resolve contradictions in literature about triethyl propyl silane’s thermal stability?

- Methodological Answer : Perform thermogravimetric analysis (TGA) under controlled atmospheres (N₂ vs. air) to isolate decomposition mechanisms (e.g., oxidation vs. pyrolysis). Compare kinetic parameters (Eₐ, ΔH) via Flynn-Wall-Ozawa isoconversional methods. Replicate conflicting studies while standardizing heating rates (5–20°C/min) and sample mass (5–10 mg) to identify variables causing discrepancies .

Q. How do interfacial properties of triethyl propyl silane-based coatings vary with substrate topography?

- Methodological Answer : Use AFM or SEM to map substrate roughness (Ra < 10 nm vs. Ra > 50 nm). Apply silane via spin-coating (1000–3000 rpm) or dip-coating (1–5 mm/s withdrawal rate). Quantify adhesion via scratch tests (critical load ≥ 2 N) and corrosion resistance using electrochemical impedance spectroscopy (EIS) in 3.5% NaCl. Correlate data with surface energy calculations from Owens-Wendt models .

Q. What strategies mitigate hydrolysis during triethyl propyl silane’s application in aqueous environments?

- Methodological Answer : Pre-hydrolyze silane with controlled H₂O:silane molar ratios (0.5–1.0) in ethanol/acidic catalysts (pH 4–5). Monitor condensation via dynamic light scattering (DLS) to ensure nanoparticle sizes < 50 nm. Stabilize sols with surfactants (e.g., CTAB) and test shelf life under refrigeration (4°C). Compare stability using turbidity measurements (NTU < 5) over 30 days .

Methodological Resources

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.